Silane, chlorohexadecyldimethyl-

Description

Overview of Organosilanes in Contemporary Materials Science Research

Organosilanes are a class of silicon-based compounds that feature at least one carbon-silicon bond. Their utility in materials science stems from their hybrid nature, combining the reactivity of a silane (B1218182) headgroup with the functionality of an organic substituent. This dual character allows them to act as molecular bridges between inorganic substrates and organic materials. In contemporary research, organosilanes are extensively used to tailor the surface properties of materials like glass, silica (B1680970), metal oxides, and even polymers. researchgate.net The process, known as silanization, can impart hydrophobicity, improve adhesion, create biocompatible surfaces, or introduce specific chemical functionalities for further reactions. researchgate.netmdpi.com The formation of self-assembled monolayers (SAMs) from organosilanes is a particularly powerful technique, providing a method to create highly ordered and well-defined surfaces at the molecular level. mdpi.comrsc.org These SAMs are crucial in fields ranging from microelectronics and biosensors to anti-fouling coatings and chromatography. mdpi.comrsc.org

The Distinctive Role of Chlorosilanes as Reactive Precursors

Among organosilanes, chlorosilanes are distinguished by their high reactivity, which makes them exceptional precursors for surface modification. lookchem.com A chlorosilane is a chemical compound whose molecule contains a silicon atom bonded to at least one chlorine atom. lookchem.com The silicon-chlorine (Si-Cl) bond is highly susceptible to hydrolysis, reacting readily with surface hydroxyl (-OH) groups present on many inorganic substrates. lookchem.comchemrxiv.org This reaction forms a stable, covalent siloxane bond (Si-O-Substrate) and releases hydrogen chloride as a byproduct. chemrxiv.org This high reactivity ensures a robust and permanent modification of the surface. Industrially, chlorosilanes are produced on a large scale and serve as the fundamental building blocks for the entire silicone industry, including oils, resins, and elastomers. mdpi.comlookchem.com Their role as reactive intermediates is critical for creating the siloxane backbone of these versatile polymers. mdpi.com

Rationalizing the Influence of Long Alkyl Chains in Silane Chemistry

The incorporation of long alkyl chains (typically C8 or longer) as the organic substituent in a silane molecule has a profound impact on the properties of the resulting modified surface. guidechem.com The primary effect of these long, non-polar hydrocarbon chains is the induction of significant hydrophobicity, or water-repellency. guidechem.com When these silanes assemble on a surface, the long alkyl chains orient themselves away from the substrate, creating a dense, low-energy, "waxy" surface that effectively repels water. guidechem.com

Research has shown that the length of the alkyl chain is a critical parameter. Longer chains, such as the hexadecyl (C16) chain, lead to stronger van der Waals interactions between adjacent molecules in a self-assembled monolayer. chemrxiv.org These interactions promote a higher degree of order and packing density within the monolayer, enhancing its stability and barrier properties. rsc.org Studies comparing short-chain and long-chain alkylsilanes have demonstrated that the longer chains provide more robust and stable functionalization, which is crucial for applications in demanding environments like biosensors. rsc.org The flexibility of these long chains can also be advantageous in certain applications, allowing the monolayer to absorb energy and resist mechanical stress.

Research Scope and Focus on Silane, Chlorohexadecyldimethyl-

This article focuses specifically on the chemical compound Silane, chlorohexadecyldimethyl- . This particular molecule is an excellent case study for understanding the interplay between the reactive chloro- group, the dimethylsilyl core, and the long hexadecyl alkyl chain. Its structure dictates its function as a monofunctional chlorosilane, meaning it can form a single bond with a surface hydroxyl group. This characteristic prevents polymerization and cross-linking, favoring the formation of a well-defined monolayer.

The hexadecyl (C16) chain places it firmly in the category of long-chain alkylsilanes, designed to create highly hydrophobic and ordered surfaces. The primary research application for this compound is in the formation of self-assembled monolayers on various substrates to study phenomena such as wetting, adhesion, and friction, and to create passive, non-reactive surfaces for use in materials science and electronics. By examining this specific compound, we can gain a detailed understanding of how molecular structure translates to macroscopic surface properties.

Physicochemical Properties of Silane, chlorohexadecyldimethyl-

| Property | Value |

| CAS Number | 62635-26-1 |

| Molecular Formula | C18H39ClSi |

| Molecular Weight | 319.04 g/mol |

| Boiling Point | 365.9 ± 11.0 °C |

| Appearance | Not specified in literature |

| Density | Not specified in literature |

Structure

2D Structure

Properties

InChI |

InChI=1S/C18H38ClSi/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h3-18H2,1-2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKLCGJZGHKYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

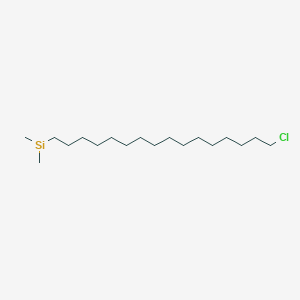

C[Si](C)CCCCCCCCCCCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70806617 | |

| Record name | (16-Chlorohexadecyl)(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70806617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62635-26-1 | |

| Record name | (16-Chlorohexadecyl)(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70806617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Chlorohexadecyldimethylsilane and Structural Analogues

Precursor Synthesis Strategies for Dimethylhexadecylchlorosilane Intermediates

The synthesis of dimethylhexadecylchlorosilane intermediates often begins with precursors that already contain some of the desired structural elements. A common strategy involves the use of dichlorodimethylsilane (B41323). This precursor provides the central silicon atom and the two methyl groups. The subsequent reaction with a hexadecyl-containing nucleophile, such as a Grignard reagent, introduces the long alkyl chain.

Another approach involves starting with a silane (B1218182) that already possesses the hexadecyl group, such as hexadecyltrichlorosilane. In this case, the synthetic challenge lies in the selective replacement of two chlorine atoms with methyl groups, while retaining one chlorine atom for the final product. This can be achieved through controlled reactions with organometallic reagents like methylmagnesium bromide. libretexts.org The choice of precursor often depends on the availability and cost of the starting materials, as well as the desired purity of the final product.

Direct Synthesis Routes via Hydrosilylation or Grignard Reactions

Direct synthesis routes offer a more streamlined approach to forming chlorohexadecyldimethylsilane. These methods typically involve a single key reaction step to assemble the main components of the molecule.

Hydrosilylation: This powerful reaction involves the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond. wikipedia.org In the context of chlorohexadecyldimethylsilane synthesis, this would entail the reaction of dimethylchlorosilane with 1-hexadecene. The reaction is typically catalyzed by a transition metal complex, most commonly a platinum-based catalyst like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. nih.govnih.gov The hydrosilylation reaction generally proceeds with high efficiency and selectivity, favoring the anti-Markovnikov addition of the silane to the alkene. wikipedia.orgnih.gov This means the silicon atom attaches to the terminal carbon of the 1-hexadecene, yielding the desired linear hexadecyl chain attached to the silicon atom.

Grignard Reactions: The Grignard reaction is a classic and versatile method for forming carbon-carbon and carbon-heteroatom bonds. adichemistry.comorganic-chemistry.org For the synthesis of chlorohexadecyldimethylsilane, a Grignard reagent, hexadecylmagnesium bromide (C₁₆H₃₃MgBr), is prepared by reacting 1-bromohexadecane (B154569) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgadichemistry.com This Grignard reagent is then reacted with dichlorodimethylsilane. The stoichiometry of the reaction is crucial; using one equivalent of the Grignard reagent favors the monosubstitution of the chlorine atom on dichlorodimethylsilane, yielding the target molecule. gelest.com However, careful control of reaction conditions is necessary to minimize the formation of the double-substituted product, di(hexadecyl)dimethylsilane. The choice of solvent can also influence the reactivity, with THF generally promoting faster substitution compared to diethyl ether. gelest.com

Halogenation Techniques for Silicon-Chlorine Bond Formation in Silanes

The formation of the silicon-chlorine (Si-Cl) bond is a critical step in many synthetic routes for chlorosilanes. Several halogenation techniques can be employed, each with its own advantages and limitations.

One common method involves the direct chlorination of a hydrosilane (a compound containing a Si-H bond). For instance, if hexadecyldimethylsilane were available, it could be chlorinated using various reagents such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS). These reactions often proceed via a free-radical mechanism and require careful control to prevent over-halogenation.

Another important technique is halogen exchange. google.com If a different halosiloane, such as bromohexadecyldimethylsilane, were synthesized, the bromine atom could be exchanged for a chlorine atom by reacting it with a chloride salt, such as silver chloride. acs.org The relative bond strengths of the silicon-halogen bonds often dictate the feasibility of these exchange reactions, with the Si-Cl bond being stronger than the Si-Br and Si-I bonds. google.com

In some synthetic strategies, the Si-Cl bond is already present in the starting material, such as in dichlorodimethylsilane used in Grignard reactions. gelest.com In these cases, the focus is on selectively reacting the other functional groups while preserving the Si-Cl bond. The reactivity of the Si-Cl bond is significant, and it can be susceptible to cleavage by strong nucleophiles or under certain reaction conditions. researchgate.net

Purification and Isolation Protocols for Research-Grade Chlorohexadecyldimethylsilane

Achieving high purity is essential for research-grade chlorohexadecyldimethylsilane, as impurities can significantly affect subsequent reactions and applications. The primary method for purification is fractional distillation under reduced pressure. The high boiling point of chlorohexadecyldimethylsilane necessitates the use of a vacuum to prevent thermal decomposition during distillation.

Before distillation, a preliminary workup is typically performed to remove catalysts and byproducts. For syntheses involving Grignard reagents, the reaction mixture is usually quenched with a weak acid to neutralize any remaining Grignard reagent and precipitate magnesium salts. The organic layer is then separated, washed with water and brine, and dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

For hydrosilylation reactions, the platinum catalyst may need to be removed. This can sometimes be achieved by filtration through a pad of silica (B1680970) gel or activated carbon. The choice of purification technique depends on the nature of the impurities present. For example, if the main impurity is the di-substituted product from a Grignard reaction, careful fractional distillation is crucial to separate the two compounds with different boiling points.

The purity of the final product is typically assessed using analytical techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR), and infrared (IR) spectroscopy.

Comparative Analysis of Synthetic Yields and Selectivity in Different Methodologies

The choice of synthetic methodology for chlorohexadecyldimethylsilane is often a trade-off between yield, selectivity, cost, and experimental convenience.

| Methodology | Typical Yield | Selectivity | Advantages | Disadvantages |

| Hydrosilylation | High (often >90%) rsc.org | High (predominantly anti-Markovnikov addition) nih.gov | Atom economical, clean reaction with few byproducts. rsc.org | Requires a catalyst (often expensive platinum-based), sensitive to impurities that can poison the catalyst. |

| Grignard Reaction | Moderate to High (60-85%) | Good, but can have issues with over-alkylation leading to di-substituted products. google.com | Versatile, uses readily available starting materials. adichemistry.com | Requires strictly anhydrous conditions, potential for Wurtz coupling side reactions. adichemistry.com |

Hydrosilylation generally offers higher yields and superior selectivity compared to the Grignard reaction. The anti-Markovnikov addition ensures the formation of the desired linear isomer with high fidelity. nih.gov However, the cost of the platinum catalyst can be a significant factor, especially for large-scale synthesis.

The Grignard reaction , while potentially having lower yields and selectivity due to the possibility of forming di(hexadecyl)dimethylsilane, remains a widely used and valuable method. gelest.comgoogle.com Its primary advantages are the use of relatively inexpensive starting materials and the vast body of literature supporting its application. adichemistry.comgelest.com The selectivity can often be improved by carefully controlling the reaction conditions, such as using a reverse addition protocol (adding the Grignard reagent to the chlorosilane) and maintaining a low reaction temperature. gelest.com

Ultimately, the preferred method will depend on the specific requirements of the synthesis, including the desired purity, the scale of the reaction, and economic considerations.

Fundamental Reaction Mechanisms of Chlorohexadecyldimethylsilane

Hydrolysis Kinetics and Mechanisms of the Si-Cl Bond

The most fundamental reaction of chlorohexadecyldimethylsilane is the hydrolysis of its silicon-chlorine bond. This reaction is typically rapid and involves the substitution of the chloride atom with a hydroxyl group from a water molecule, yielding hexadecyldimethylsilanol and hydrogen chloride. libretexts.org

The reaction proceeds via a bimolecular nucleophilic substitution mechanism (SN2), where a water molecule acts as the nucleophile, attacking the electrophilic silicon center. unm.eduresearchgate.net Unlike carbon-centered SN2 reactions that proceed through a single high-energy transition state, reactions at the larger silicon center can proceed through a more stable, pentacoordinate intermediate. researchgate.netcapes.gov.br The presence of the long, electron-donating hexadecyl group influences the electron density at the silicon center, modulating its reactivity.

The kinetics of hydrolysis for chlorosilanes are generally pseudo-first-order in the presence of excess water. The rate is significantly influenced by several factors, as detailed in the table below.

Table 1: Factors Influencing the Rate of Silane (B1218182) Hydrolysis

| Factor | Effect on Hydrolysis Rate | Mechanism/Reason |

|---|---|---|

| pH | Minimum near neutral pH; catalyzed by both acid and base. unm.eduafinitica.com | Acid Catalysis: Protonation of the chlorine atom makes it a better leaving group. Base Catalysis: The hydroxide (B78521) ion (OH⁻) is a stronger nucleophile than water. |

| Steric Hindrance | Decreases with bulkier alkyl groups around the Si atom. | Bulky groups physically obstruct the backside attack of the nucleophile (water) on the silicon center. |

| Solvent | Rate increases with solvent polarity. | Polar solvents stabilize the charged transition state/intermediate, lowering the activation energy. wikipedia.org |

| Water Concentration | Increases with higher water concentration. | Water is a reactant in the hydrolysis reaction. |

Condensation Reactions Leading to Siloxane Networks and Oligomers

The hexadecyldimethylsilanol formed during hydrolysis is an intermediate that readily undergoes condensation reactions to form a stable siloxane (Si-O-Si) bond. wikipedia.org This condensation can occur through two primary pathways:

Reaction with unreacted chlorosilane: The hydroxyl group of the silanol (B1196071) attacks the silicon center of another chlorohexadecyldimethylsilane molecule, eliminating hydrogen chloride (HCl). wikipedia.org

Reaction with another silanol: Two silanol molecules react, eliminating a molecule of water. wikipedia.org

These reactions lead to the formation of the dimer, 1,1,3,3-tetramethyl-1,3-dihexadecyldisiloxane . As chlorohexadecyldimethylsilane is a monofunctional silane (containing only one reactive leaving group), its condensation is limited to the formation of this dimer. It cannot form extended linear polymers or cross-linked siloxane networks, which would require difunctional (e.g., R₂SiCl₂) or trifunctional (e.g., RSiCl₃) precursors, respectively. libretexts.orgumich.edu

The competition between hydrolysis and condensation is heavily dependent on reaction conditions. In basic media, condensation of partially hydrolyzed silanes can occur before complete hydrolysis, whereas under acidic conditions, hydrolysis is often faster than condensation. afinitica.com

Interfacial Reactivity and Chemisorption Mechanisms on Diverse Substrates

A primary application of chlorohexadecyldimethylsilane is the modification of surfaces to create hydrophobic, self-assembled monolayers (SAMs). mdpi.comresearchgate.net This process relies on the interfacial reactivity of the silane with substrates that possess surface hydroxyl (-OH) groups, such as silica (B1680970), glass, and various metal oxides. researchgate.netnih.gov

The mechanism of SAM formation is a multi-step process:

Transport and Physisorption: The silane molecules are transported from the bulk solution (typically an anhydrous organic solvent) to the substrate surface, where they initially attach through weak physical forces like van der Waals interactions (physisorption). mdpi.comresearchgate.net

Hydrolysis: Trace amounts of water, either in the solvent or adsorbed on the substrate surface, hydrolyze the Si-Cl bond to form the reactive intermediate, hexadecyldimethylsilanol. researchgate.net

Chemisorption: The silanol then undergoes a condensation reaction with the surface hydroxyl groups (e.g., Si-OH on a silica surface), forming strong, covalent siloxane bonds (Substrate-O-Si) that anchor the molecule to the surface. This is the chemisorption step. mdpi.comresearchgate.net

Lateral Organization: Once tethered to the surface, the long hexadecyl chains organize themselves via van der Waals interactions to form a dense, ordered monolayer, presenting a low-energy, hydrophobic surface to the environment.

The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization in the solution, which would otherwise lead to the deposition of disorganized polysiloxane aggregates instead of a uniform monolayer. nih.gov

Nucleophilic Substitution Pathways Involving the Silicon Center

The hydrolysis of chlorohexadecyldimethylsilane is a specific example of a broader class of reactions: nucleophilic substitution at the silicon center (SN2@Si). libretexts.org Due to the larger atomic radius of silicon compared to carbon and the availability of low-lying 3d orbitals, the SN2@Si mechanism has distinct features. It often proceeds not through a fleeting transition state, but through a relatively stable, observable pentacoordinate intermediate with a trigonal bipyramidal geometry. researchgate.netyoutube.com

A variety of nucleophiles can attack the silicon center of chlorohexadecyldimethylsilane, displacing the chloride ion. The nature of the product is determined by the incoming nucleophile.

Table 2: Nucleophilic Substitution Reactions of Chlorohexadecyldimethylsilane

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Hydroxide | Water (H₂O) | Hexadecyldimethylsilanol |

| Alkoxide | Ethanol (CH₃CH₂OH) | Ethoxy(hexadecyl)dimethylsilane |

| Amine | Ammonia (NH₃) | (Hexadecyldimethylsilyl)amine |

| Hydride | Lithium aluminum hydride (LiAlH₄) | Hexadecyldimethylsilane |

| Carbanion | Methylmagnesium bromide (CH₃MgBr) | Heptadecyldimethyl(methyl)silane |

These reactions demonstrate the versatility of chlorohexadecyldimethylsilane as a precursor for synthesizing a range of functionalized organosilicon compounds. Zinc-catalyzed substitutions with Grignard reagents, for instance, provide an efficient route to creating new silicon-carbon bonds under mild conditions. organic-chemistry.org

Stereochemical Considerations in Silane Reactivity

While chlorohexadecyldimethylsilane itself is an achiral molecule (the silicon atom is not a stereocenter as it has two identical methyl groups), understanding the stereochemistry of substitution at silicon is crucial for confirming the reaction mechanism. Studies on chiral organosilanes, where the silicon atom is bonded to four different groups, have been pivotal.

It is well-established that SN2 reactions at a chiral silicon center proceed with a complete inversion of configuration , a phenomenon known as a Walden inversion. youtube.comacs.org This outcome is strong evidence for a mechanism involving backside attack by the nucleophile, directly opposite the leaving group. youtube.com The nucleophile approaches one face of the silicon tetrahedron, and the leaving group departs from the opposite face, causing the other three substituents to "invert" like an umbrella in the wind.

This stereospecificity confirms that the SN2@Si mechanism, including the hydrolysis and other substitution reactions of chlorohexadecyldimethylsilane, follows this pathway of backside attack through a trigonal bipyramidal intermediate/transition state.

Influence of Solvent Systems on Reaction Pathways and Outcomes

The choice of solvent has a profound impact on the reaction pathways and rates of chlorohexadecyldimethylsilane. wikipedia.org Key solvent properties include polarity, protic or aprotic nature, and coordinating ability.

For Hydrolysis and Substitution Reactions: The rate of SN2-type reactions generally increases with solvent polarity. Polar solvents, especially polar protic solvents, can stabilize the charged transition state or pentacoordinate intermediate through dipole-dipole interactions or hydrogen bonding. wikipedia.orgyoutube.com This stabilization lowers the activation energy of the reaction, thereby increasing the rate. In non-polar solvents, the reaction is significantly slower.

For Interfacial Chemisorption (SAM formation): The role of the solvent is more complex. The ideal solvent must dissolve the silane but prevent premature reaction. Therefore, anhydrous, non-polar, or weakly polar aprotic solvents (e.g., toluene (B28343), hexane, or cyclohexane) are preferred. nih.gov These solvents minimize the hydrolysis of the silane in the bulk solution, favoring the reaction at the substrate-liquid interface where trace water is present. The addition of a catalyst, such as an amine, can enhance silanization in hydrocarbon solvents. nih.gov

The interplay between the silane, the solvent, and the substrate is critical for controlling the outcome, whether it be bulk condensation or the formation of an ordered surface monolayer.

Surface Functionalization and Engineering Via Chlorohexadecyldimethylsilane Derivatization

Covalent Grafting Strategies for Tailored Surface Architectures

The primary method for attaching chlorohexadecyldimethylsilane to a surface is through covalent grafting, a "grafting to" approach. This process, known as silanization, relies on the reaction of the monochlorosilane headgroup with reactive functional groups present on the substrate surface. The most common reactive sites are surface hydroxyl (–OH) groups, which are naturally present on materials like glass, silica (B1680970), and various metal oxides.

The reaction mechanism involves the nucleophilic attack of a surface hydroxyl group on the silicon atom of the silane (B1218182). This results in the formation of a stable, covalent siloxane bond (Si–O–Substrate) and the liberation of a hydrochloric acid (HCl) molecule as a byproduct. The long C16 alkyl chain (hexadecyl group) is oriented away from the surface, forming a densely packed, well-ordered monolayer. This self-assembly is driven by van der Waals interactions between the adjacent alkyl chains, leading to a highly hydrophobic surface.

This "grafting to" method is advantageous for its simplicity and the formation of well-defined monolayers. However, the density of the grafted chains can be limited by the steric hindrance of the molecules that have already attached to the surface, which can prevent new molecules from reaching remaining reactive sites.

Substrate-Dependent Functionalization Protocols (e.g., Metal Oxides, Polymers, Glass)

The specific protocol for surface functionalization with chlorohexadecyldimethylsilane varies depending on the nature of the substrate. The key is the presence or generation of surface hydroxyl groups for the covalent grafting reaction.

Glass and Metal Oxides: Glass, silica, and metal oxides like titania (TiO₂) and zinc oxide (ZnO) are ideal substrates for silanization due to their native hydroxyl-rich surfaces. mcmaster.canih.gov Prior to functionalization, it is common practice to clean and activate the surface to maximize the density of these hydroxyl groups. This can be achieved by treatment with a "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide) or by exposure to oxygen plasma. The silanization is then typically carried out from a solution phase. Anhydrous solvents like toluene (B28343) are often used to prevent premature hydrolysis and self-polymerization of the chlorosilane in the solution. However, controlled reactions can also be performed in mixed solvent systems.

Below is a typical protocol for the functionalization of glass slides.

| Parameter | Value/Description | Source |

| Substrate | Borosilicate glass microscope slides | researchgate.net |

| Pre-treatment | Piranha solution cleaning followed by rinsing and drying | researchgate.net |

| Silane Solution | 2% solution of the desired silane in toluene | researchgate.net |

| Reaction Time | 20 minutes to 4 hours | uah.edu |

| Temperature | Room Temperature | uah.edu |

| Post-treatment | Rinsing with solvent (e.g., toluene, ethanol) and curing (e.g., 60-120°C) | researchgate.net |

Polymers: Functionalizing polymers with chlorohexadecyldimethylsilane can be more challenging as many common polymers, such as polyethylene (B3416737) and polypropylene, lack native reactive groups. To enable silanization, the polymer surface must first be activated to introduce hydroxyl or other reactive functionalities. A common and effective method for this is plasma treatment. rsc.orgnih.gov An oxygen plasma can etch the surface at a microscopic level and introduce oxygen-containing functional groups, including hydroxyls, which can then react with the chlorosilane.

For polymers that already possess reactive groups, such as polyvinyl alcohol (PVOH) or polyesters, direct silanization can be performed using protocols similar to those for glass and metal oxides, though solvent choice must be carefully considered to ensure compatibility with the polymer substrate.

Control over Surface Coverage and Grafting Density

The density of the grafted silane molecules on the surface, known as grafting density, is a critical parameter that dictates the properties of the functionalized layer. Several factors can be manipulated to control this density. uah.edu

Higher silane concentrations in the reaction solution generally lead to higher surface coverage, as does increasing the reaction time, although the process often reaches a saturation point. uah.edu Temperature also plays a role, with higher temperatures typically increasing the reaction rate. uah.edu The choice of solvent can influence both the reactivity of the silane and its solubility, thereby affecting the final grafting density.

It is important to distinguish between "grafting to" and "grafting from" approaches. The use of chlorohexadecyldimethylsilane is a "grafting to" method, where pre-formed molecules are attached to the surface. This method can sometimes result in lower grafting densities due to steric hindrance. In contrast, "grafting from" methods, where polymers are grown directly from initiators anchored to the surface, can achieve significantly higher grafting densities. rsc.orgresearchgate.net While not directly applicable to chlorohexadecyldimethylsilane itself, this distinction is crucial in surface engineering for achieving different surface architectures.

The table below summarizes the key factors influencing grafting density for the "grafting to" method.

| Factor | Effect on Grafting Density | Rationale | Source |

| Silane Concentration | Increases with concentration (up to a limit) | Higher concentration increases the probability of silane molecules reacting with surface sites. | uah.edu |

| Reaction Time | Increases with time (up to saturation) | Allows more time for the reaction to proceed to completion. | uah.edu |

| Temperature | Generally increases with temperature | Provides the necessary activation energy for the reaction to occur more rapidly. | uah.edu |

| Solvent | Varies | The solvent affects silane solubility and can influence the conformation of molecules near the surface. Anhydrous conditions prevent side reactions. | uah.edu |

| Surface Pre-treatment | Higher density with proper activation | Increases the number of reactive hydroxyl sites on the substrate. | researchgate.net |

Development of Robust and Chemically Stable Surface Layers

However, a key consideration for the long-term stability of these monolayers, particularly in aqueous or biological environments, is the potential for hydrolysis of the siloxane anchor bond. researchgate.net Chlorohexadecyldimethylsilane is a monopodal silane, meaning it forms a single bond with the surface. This single point of attachment can be a weak point. Over time, water molecules can attack the Si-O-Substrate linkage, leading to the gradual degradation and desorption of the monolayer. researchgate.net

While these layers are generally stable for short-term studies, applications requiring long-term stability might necessitate alternative strategies, such as the use of dipodal or tripodal silanes which can form multiple covalent bonds with the surface, significantly enhancing their resistance to hydrolysis. researchgate.net The stability of a given monolayer is also influenced by factors like pH, temperature, and the presence of certain chemicals. nih.govmdpi.com

Strategies for Patterning and Microfabrication of Functionalized Surfaces

Beyond creating uniform coatings, it is often desirable to generate spatially defined patterns of functionalization on a surface. This allows for the creation of microarrays, biosensors, and microfluidic devices. Several lithographic techniques can be employed to pattern surfaces with chlorohexadecyldimethylsilane.

Microcontact Printing (µCP): This soft lithography technique is a versatile method for patterning silanes. bu.eduwikipedia.org It involves using a patterned elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), as a carrier for the silane "ink". The stamp is inked with a solution of chlorohexadecyldimethylsilane and then brought into contact with the substrate. The silane transfers from the raised regions of the stamp to the surface, replicating the pattern with micrometer-scale resolution. nih.govresearchgate.net This method is fast, requires minimal material, and can be performed outside of a cleanroom. wikipedia.org

Photolithography: A conventional and highly precise method for microfabrication, photolithography can also be adapted for patterning silanes. nih.gov A common approach involves coating the entire substrate with a photosensitive material called a photoresist. The photoresist is then selectively exposed to UV light through a photomask, which changes its solubility. After developing the resist, a pattern is left on the surface. The exposed areas of the substrate can then be functionalized with chlorohexadecyldimethylsilane. Finally, the remaining photoresist is stripped away, leaving behind a patterned silane monolayer. rsc.orgnih.gov

Mask-Based Deposition: A straightforward method for patterning is the use of a physical mask, such as a transmission electron microscopy (TEM) grid or a custom-fabricated stencil. The mask is placed directly on the substrate, and the assembly is exposed to the silane via solution or vapor deposition. The silane only functionalizes the areas of the substrate not covered by the mask. After the reaction, the mask is removed to reveal the patterned surface.

Self Assembled Monolayers Sams Derived from Chlorohexadecyldimethylsilane

Formation Principles and Thermodynamic Drivers of SAM Formation

The spontaneous organization of chlorohexadecyldimethylsilane molecules from a solution onto a suitable substrate is a thermodynamically driven process. The primary driving force is the chemical reaction between the chlorosilane headgroup and hydroxyl (-OH) groups present on the substrate surface, such as silicon oxide. This reaction forms a stable, covalent silicon-oxygen-substrate bond. The presence of a thin layer of water on the substrate surface is often crucial for the hydrolysis of the chlorosilane to a more reactive silanol (B1196071) intermediate, which then condenses with the surface hydroxyl groups.

The process can be summarized in the following key steps:

Transport and Adsorption: Chlorohexadecyldimethylsilane molecules are transported from the bulk solution to the substrate surface.

Hydrolysis: The chlorosilane headgroup reacts with trace water on the surface to form a reactive silanol (-Si-OH) intermediate.

Covalent Bonding: The silanol group condenses with a surface hydroxyl group, forming a strong Si-O-Substrate bond and releasing a molecule of water.

Self-Organization: Intermolecular van der Waals forces between the hexadecyl chains drive the molecules to pack into a dense, ordered monolayer.

Molecular Packing and Structural Ordering within Chlorohexadecyldimethylsilane SAMs

The final structure of a chlorohexadecyldimethylsilane SAM is characterized by a high degree of order, with the alkyl chains typically tilted at a specific angle relative to the surface normal. This tilt is a consequence of the steric hindrance between the bulky dimethylsilane (B7800572) headgroups and the desire of the hexadecyl chains to maximize van der Waals interactions. The optimal packing arrangement balances these competing factors to achieve the lowest energy state.

The long hexadecyl chains adopt a largely all-trans conformation, which allows for close packing and strong lateral interactions. These interactions are a significant driving force for the organization of the molecules into a well-ordered assembly. The degree of ordering and the tilt angle of the alkyl chains can be influenced by several factors, including the density of the monolayer and the nature of the substrate.

Influence of Substrate Crystallinity and Surface Energy on SAM Morphology

The nature of the substrate plays a pivotal role in dictating the final morphology and quality of the chlorohexadecyldimethylsilane SAM. Both the crystallinity and the surface energy of the substrate have been shown to be critical parameters.

Substrate Crystallinity: A substrate with a well-defined crystalline structure can act as a template, promoting the formation of a highly ordered and uniform SAM. The regular arrangement of atoms on a crystalline surface can guide the alignment of the adsorbing silane (B1218182) molecules, leading to long-range order within the monolayer. Conversely, an amorphous substrate lacks this long-range order, which can result in a less uniform SAM with a higher density of defects.

Surface Energy: The surface energy of the substrate influences the wetting behavior of the silane solution and the initial adsorption kinetics. High-energy surfaces, which are typically hydrophilic and rich in hydroxyl groups, promote the formation of dense, well-ordered monolayers. The strong interaction between the silane headgroup and the high-energy surface facilitates efficient covalent bond formation. Lower surface energy substrates may lead to incomplete monolayer formation or a more disordered structure. The relationship between surface energy and SAM quality is a key consideration in materials design for specific applications. researchgate.net

| Substrate Property | Influence on SAM Morphology |

| High Crystallinity | Promotes long-range order and uniformity. |

| Amorphous Nature | Can lead to less ordered SAMs with more defects. |

| High Surface Energy | Facilitates dense, well-ordered monolayer formation. |

| Low Surface Energy | May result in incomplete or disordered monolayers. |

Post-Functionalization Approaches for Modulating SAM Surface Properties

While the hexadecyl chains of chlorohexadecyldimethylsilane SAMs provide a well-defined, low-energy surface, there are instances where further modification is desirable. Post-functionalization techniques offer a versatile route to tailor the surface properties of a pre-formed SAM. This involves chemically modifying the terminal methyl groups of the hexadecyl chains or introducing reactive sites within the monolayer.

One common approach is to use a silane molecule that already contains a functional group at the end of the alkyl chain. However, for chlorohexadecyldimethylsilane, direct functionalization of the terminal methyl group is challenging. A more practical approach involves co-deposition with another functionalized silane or utilizing advanced surface modification techniques. These methods allow for the introduction of a wide range of chemical functionalities, such as amines, carboxylic acids, or other reactive groups, onto the well-defined base monolayer. nih.gov This opens up possibilities for applications in areas like biosensing, where specific binding sites are required. nih.gov

Defect Analysis and Minimization Strategies in Silane-Based Monolayers

Despite the spontaneous nature of their formation, silane-based SAMs are not perfectly ordered structures and invariably contain defects. acs.orgnih.gov These imperfections can manifest as pinholes, disordered domains, or the inclusion of contaminants, and can significantly impact the performance of the monolayer, particularly in applications requiring a high degree of surface passivation or specific chemical functionality.

Common types of defects include:

Vacancies: Unoccupied sites on the substrate where a silane molecule has failed to attach.

Gauche Defects: Kinks in the alkyl chains that disrupt the all-trans conformation and local packing.

Domain Boundaries: Interfaces between regions of the SAM with different orientations.

Multilayer Formation: Inhomogeneous polymerization of silanes leading to the formation of aggregates on top of the monolayer.

Defect Minimization Strategies: Achieving high-quality SAMs with minimal defects requires careful control over the deposition process. Key strategies include:

Substrate Preparation: Thorough cleaning of the substrate to remove organic and particulate contaminants is paramount.

Solvent Purity: Using anhydrous solvents is critical to control the hydrolysis and condensation reactions.

Concentration and Temperature Control: Optimizing the concentration of the silane solution and the reaction temperature can influence the kinetics of monolayer formation and reduce the likelihood of multilayer formation.

Controlled Environment: Performing the deposition in a controlled atmosphere, such as under an inert gas, can minimize contamination from ambient moisture and other airborne particles. sigmaaldrich.com

Techniques such as atomic force microscopy (AFM) and chemical etching combined with spectroscopic methods are employed to analyze and quantify the extent of defects in the monolayers. acs.orgnih.gov

Investigation of Lateral Interactions within the Hexadecyl Chains

The stability and high degree of order observed in chlorohexadecyldimethylsilane SAMs are significantly influenced by the collective lateral interactions between the long hexadecyl chains. These interactions are primarily of the van der Waals type, specifically London dispersion forces. The cumulative effect of these weak forces over the length of the 16-carbon chains provides a substantial cohesive energy that drives the molecules into a tightly packed, ordered arrangement.

Studies on similar long-chain alkyl systems have shown that the chain-chain interactions play a crucial role in determining the final configuration of the monolayer. nih.gov For chlorohexadecyldimethylsilane, the interplay between the steric requirements of the dimethylsilane headgroup and the cohesive forces of the hexadecyl tails dictates the final tilt angle and packing density of the SAM.

Advanced Materials Development Incorporating Chlorohexadecyldimethylsilane

Fabrication of Hybrid Organic-Inorganic Materials with Tailored Interfaces

The reactive chloro group in Chlorohexadecyldimethylsilane readily reacts with hydroxyl groups present on the surface of inorganic materials like silica (B1680970), glass, and metal oxides. This reaction forms strong covalent Si-O-Si bonds, anchoring the silane (B1218182) molecule to the substrate. The long hexadecyl chains then orient themselves away from the surface, creating a dense, hydrophobic organic layer. This process allows for precise control over the interfacial energy and compatibility between the inorganic substrate and an organic polymer matrix.

Key Research Findings:

Interfacial Control: The use of long-chain alkylsilanes like Chlorohexadecyldimethylsilane allows for the systematic tuning of surface energy. The dense packing of the C16 chains creates a low-energy surface, which can be used to control the adhesion and interaction with other materials.

Molecular Ordering: The length of the alkyl chain influences the ordering of the molecules on the surface. While shorter chains can form well-ordered monolayers, longer chains like hexadecyl can sometimes lead to more disordered structures, which can be advantageous for creating certain types of surfaces. mdpi.com

| Parameter | Description | Effect of Chlorohexadecyldimethylsilane |

| Interfacial Bonding | The chemical bond between the silane and the inorganic substrate. | Forms robust covalent Si-O bonds, ensuring strong adhesion. |

| Surface Energy | The excess energy at the surface of a material compared to the bulk. | Significantly lowers the surface energy, creating a hydrophobic interface. |

| Wetting Behavior | The ability of a liquid to maintain contact with a solid surface. | Induces hydrophobicity, leading to high water contact angles. |

| Organic-Inorganic Compatibility | The ability of the organic and inorganic phases to interact favorably. | The hexadecyl chain can enhance compatibility with non-polar organic polymers. |

Development of Advanced Coatings with Controlled Surface Characteristics

The ability of Chlorohexadecyldimethylsilane to form robust, low-energy surfaces makes it an excellent candidate for the development of advanced coatings. These coatings can impart a range of desirable properties to the underlying substrate, including hydrophobicity, lubricity, and barrier protection.

Superhydrophobic coatings, which exhibit water contact angles greater than 150°, are a key area of application. mdpi.com These surfaces are inspired by nature, such as the lotus (B1177795) leaf, and have self-cleaning and anti-icing properties. The formation of a hierarchical structure with both nano- and micro-scale roughness is crucial for achieving superhydrophobicity. mdpi.com Chlorohexadecyldimethylsilane contributes to the low surface energy component of these coatings. By treating a roughened inorganic surface with this silane, a stable superhydrophobic coating can be created.

Research on Long-Chain Alkylsilane Coatings:

Studies on alkylsilanes with varying chain lengths have shown that increasing the chain length generally enhances the hydrophobicity of the coating. However, for very long chains like hexadecyl (C16), the water contact angle can sometimes decrease due to the collapse or disorder of the molecules on the surface. mdpi.comresearchgate.net

| Coating Property | Contribution of Chlorohexadecyldimethylsilane | Observed Effects |

| Hydrophobicity | The long C16 alkyl chain imparts a non-polar, water-repellent character. | Creates surfaces with high water contact angles, essential for self-cleaning applications. mdpi.comresearchgate.net |

| Durability | The covalent attachment to the substrate provides strong adhesion and chemical stability. | Coatings exhibit good resistance to environmental degradation. |

| Surface Roughness Modification | Can be used to functionalize pre-roughened surfaces to create hierarchical structures. | Leads to the formation of superhydrophobic surfaces with enhanced water repellency. mdpi.com |

| Anti-Fouling | The low surface energy minimizes the adhesion of contaminants and microorganisms. | Reduces biofouling on submerged surfaces. |

Integration into Polymer Matrices as Coupling Agents or Crosslinkers for Enhanced Performance

The chlorosilyl group can react with inorganic fillers, while the long hexadecyl chain can physically entangle with or provide compatibility to non-polar polymer matrices such as polyethylene (B3416737) or polypropylene. This dual functionality improves stress transfer from the polymer to the filler, leading to increased strength and stiffness of the composite material.

Hypothetical Performance Enhancement in a Polyolefin Composite:

| Mechanical Property | Without Coupling Agent | With Chlorohexadecyldimethylsilane |

| Tensile Strength | Lower | Higher |

| Flexural Modulus | Lower | Higher |

| Impact Strength | Lower | Higher |

| Water Absorption | Higher | Lower |

Role in the Synthesis of Composite Materials and Nanocomposites

The application of Chlorohexadecyldimethylsilane extends to the synthesis of advanced composite materials and nanocomposites where the precise control of the filler-matrix interface is paramount. By pre-treating nanofillers such as silica nanoparticles, nanoclays, or carbon nanotubes with Chlorohexadecyldimethylsilane, their surface chemistry can be modified to improve their dispersion in a polymer matrix.

Good dispersion of nanofillers is crucial for realizing the full potential of nanocomposites. An even distribution of the filler prevents aggregation and ensures that the load is distributed uniformly throughout the material. The hydrophobic surface created by the silane treatment reduces the natural tendency of hydrophilic inorganic nanoparticles to agglomerate in a non-polar polymer matrix.

Functionalization of Nanofillers:

Improved Dispersion: The hydrophobic hexadecyl chains prevent the re-agglomeration of nanoparticles during processing.

Enhanced Interfacial Adhesion: The silane layer provides a compatible interface for interaction with the polymer matrix.

Barrier Properties: In applications like packaging films, well-dispersed, functionalized nanofillers can create a tortuous path for gas molecules, improving the barrier properties of the composite.

Design of Smart Surfaces with Responsive Properties

"Smart surfaces" are materials that can change their properties in response to external stimuli such as light, temperature, pH, or an electric field. The functionalization of surfaces with molecules like Chlorohexadecyldimethylsilane can be a foundational step in the creation of such responsive materials.

For instance, a surface modified with Chlorohexadecyldimethylsilane can be further functionalized to attach other molecules that impart responsiveness. The long alkyl chains can also be part of a system that undergoes conformational changes in response to temperature, leading to a switchable wetting behavior. While direct research on Chlorohexadecyldimethylsilane for smart surfaces is limited, the principles of using long-chain alkylsilanes as a base for building responsive systems are well-established.

Potential Smart Surface Applications:

| Stimulus | Potential Response of a Chlorohexadecyldimethylsilane-Modified Surface |

| Temperature | Conformational changes in the alkyl chains could alter surface wettability. |

| Solvent Environment | Swelling or collapse of the alkyl layer could change surface properties. |

| Analyte Binding | Can serve as a hydrophobic platform for the immobilization of specific receptor molecules, as seen in biosensor applications. google.comgoogle.com |

Theoretical and Computational Investigations of Chlorohexadecyldimethylsilane Systems

Molecular Dynamics Simulations of Self-Assembly Processes and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic processes of self-assembly and the behavior of molecules at interfaces. bohrium.comresearchgate.net These simulations track the movement of individual atoms or groups of atoms over time, providing a detailed picture of how chlorohexadecyldimethylsilane molecules organize into ordered structures.

Classical MD simulations, often employing coarse-grain models, are particularly useful for studying phenomena that occur over larger length and time scales, which are characteristic of self-assembly processes. bohrium.com Coarse-graining simplifies the system by grouping several atoms into a single particle, which significantly reduces the computational cost and allows for the simulation of larger systems for longer durations. frontiersin.org This approach has been successfully used to simulate the self-assembly of surfactants, which share structural similarities with chlorohexadecyldimethylsilane, into various phases. bohrium.com

For instance, simulations can reveal the intricate process of how chlorohexadecyldimethylsilane molecules, from a random distribution in a solvent, begin to aggregate and form micelles or monolayers on a substrate. These simulations can elucidate the role of intermolecular forces, such as van der Waals interactions between the long hexadecyl chains, in driving the self-assembly process. The interfacial behavior, including the orientation and packing of the silane (B1218182) molecules at a solid-liquid or liquid-air interface, can also be meticulously studied.

Density Functional Theory (DFT) Studies of Reaction Pathways and Silicon-Surface Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govchemrxiv.org It has become an indispensable tool for studying the chemical reactions and interactions of chlorohexadecyldimethylsilane at the atomic level, particularly its interaction with silicon surfaces. utoronto.ca

DFT calculations can be used to map out the potential energy surface of the reaction between the chlorosilyl group of chlorohexadecyldimethylsilane and the hydroxyl groups on a silicon oxide surface. This allows for the determination of reaction barriers and the identification of the most favorable reaction pathways. utoronto.ca For example, studies on similar chlorosilanes have shown that DFT can predict the adsorption energies and preferred binding sites on silicon surfaces. utoronto.ca

The interaction between the silicon atom in chlorohexadecyldimethylsilane and the surface is a critical aspect of SAM formation. DFT provides insights into the nature of the Si-O bond that is formed, including its strength and geometry. uvic.ca This information is vital for understanding the stability and durability of the resulting monolayer. Furthermore, DFT can be used to study the influence of surface defects and reconstructions on the adsorption and reaction of the silane molecule. utoronto.ca

Computational Modeling of Molecular Conformations and Packing in SAMs

The performance of self-assembled monolayers (SAMs) derived from chlorohexadecyldimethylsilane is intrinsically linked to the conformation of the individual molecules and their collective packing arrangement on the surface. Computational modeling provides a detailed picture of these structural characteristics.

By employing molecular mechanics or more advanced quantum chemical methods, it is possible to determine the preferred conformations of the flexible hexadecyl chain. These calculations can predict the tilt angle of the alkyl chains with respect to the surface normal and the degree of conformational order (e.g., the prevalence of all-trans versus gauche conformations).

Predictive Simulations for Optimizing Surface Functionalization Parameters

Computational simulations offer a predictive framework for optimizing the experimental conditions required for successful surface functionalization with chlorohexadecyldimethylsilane. By systematically varying parameters within the simulation, researchers can gain insights into how these changes affect the resulting SAM structure and properties before conducting extensive laboratory work.

Key parameters that can be investigated through simulations include:

Concentration: Simulations can explore how the concentration of chlorohexadecyldimethylsilane in the deposition solution influences the rate of SAM formation and the final surface coverage.

Temperature: The effect of temperature on the mobility of the molecules on the surface and the annealing process of the SAM can be modeled to determine the optimal temperature for achieving a well-ordered monolayer.

Solvent: The choice of solvent can impact the solubility of the silane and its interaction with the surface. Simulations can help in selecting a solvent that promotes efficient self-assembly.

Reaction Time: By simulating the reaction over time, it is possible to predict the time required to achieve a complete and stable monolayer.

These predictive simulations can significantly accelerate the materials design process by narrowing down the experimental parameter space.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure of chlorohexadecyldimethylsilane, which in turn governs its reactivity. researchgate.net Methods like Hartree-Fock and post-Hartree-Fock methods, as well as DFT, can be used to analyze various electronic properties.

The distribution of electron density in the molecule can be calculated to identify regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. For example, the analysis of the electrostatic potential can pinpoint the electrophilic and nucleophilic sites within the molecule, providing a basis for understanding its reaction mechanisms. researchgate.net

Key electronic properties that are often calculated include:

| Property | Description | Significance |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the highest energy orbital containing electrons. | Related to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the lowest energy orbital without electrons. | Related to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

Analysis of these properties helps in understanding the reactivity of the chlorosilyl group, which is the primary site of reaction for forming the covalent bond with the surface. researchgate.net This quantum chemical perspective complements the dynamic and structural information obtained from MD and other modeling techniques, providing a comprehensive theoretical understanding of chlorohexadecyldimethylsilane systems. nih.gov

Advanced Spectroscopic and Microscopic Characterization of Chlorohexadecyldimethylsilane Modified Surfaces and Materials

Surface-Sensitive Elemental and Chemical State Analysis (e.g., X-ray Photoelectron Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material. psu.edu When analyzing a chlorohexadecyldimethylsilane-modified surface, XPS can confirm the successful grafting of the silane (B1218182) molecule onto the substrate.

High-resolution XPS scans of the C 1s, Si 2p, and Cl 2p regions provide detailed chemical state information. The C 1s spectrum can be deconvoluted to identify different carbon environments within the hexadecyl chain. The Si 2p spectrum confirms the presence of silicon from the silane headgroup and can provide insights into the nature of the Si-O bond with the substrate. The detection of a Cl 2p signal would indicate the presence of unreacted chlorosilane groups.

Angle-resolved XPS (ARXPS) can be further utilized to determine the thickness and orientation of the self-assembled monolayer. thermofisher.comunica.it By varying the take-off angle of the photoelectrons, the sampling depth can be altered, providing a non-destructive depth profile of the elemental composition. thermofisher.com This is particularly useful for confirming the formation of a uniform monolayer.

Table 1: Representative XPS Data for a Chlorohexadecyldimethylsilane Modified Silicon Wafer

| Element | Binding Energy (eV) | Atomic Concentration (%) | Chemical State Assignment |

|---|---|---|---|

| C 1s | ~285.0 | Variable | C-C, C-H in alkyl chain |

| Si 2p | ~102.5 | Variable | Si-O-Substrate |

| O 1s | ~532.5 | Variable | Si-O-Substrate, adventitious carbon |

| Cl 2p | ~200.0 | Trace or Absent | Unreacted Si-Cl |

Morphological and Topographical Investigations (e.g., Atomic Force Microscopy, Scanning Electron Microscopy)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale resolution. wikipedia.org For surfaces modified with chlorohexadecyldimethylsilane, AFM is invaluable for assessing the uniformity and quality of the self-assembled monolayer. richterlab.org

In tapping mode, the AFM tip intermittently touches the surface, minimizing damage to the soft organic layer. wikipedia.org The resulting images can reveal the presence of a smooth, continuous film or identify defects such as pinholes, aggregates, or incomplete monolayer formation. wiley.com The surface roughness can be quantified from AFM data, providing a metric for the quality of the coating. For instance, a well-formed SAM will typically exhibit a very low root-mean-square (RMS) roughness.

Table 2: Typical AFM and SEM Observations for Chlorohexadecyldimethylsilane Modified Surfaces

| Technique | Observed Feature | Interpretation |

|---|---|---|

| AFM | Low RMS roughness (e.g., <1 nm) | Uniform and complete monolayer formation |

| AFM | Islands or aggregates | Incomplete monolayer or polymerization of silane |

| AFM | Pinholes | Defects in the monolayer coverage |

| SEM | Homogeneous surface contrast | Uniform coating at the micron scale |

| SEM | Particulate contamination | Impurities on the surface |

Vibrational Spectroscopy for Chemical Bond Analysis (e.g., Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)

Fourier Transform Infrared (FTIR) Spectroscopy is a technique that identifies chemical bonds within a material by measuring the absorption of infrared radiation. For chlorohexadecyldimethylsilane modified surfaces, Attenuated Total Reflectance (ATR)-FTIR is often employed. This method allows for the analysis of thin films on a substrate.

The FTIR spectrum of a modified surface will show characteristic peaks corresponding to the vibrational modes of the alkyl chain of the hexadecyl group, such as the symmetric and asymmetric stretching of C-H bonds. The presence and position of these peaks confirm the presence of the organic layer.

Raman Spectroscopy , another vibrational spectroscopy technique, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and can be used to study the conformational order of the alkyl chains in the SAM. The ratio of the intensities of certain C-H stretching modes can be used to assess the degree of order or disorder within the monolayer.

Table 3: Characteristic Vibrational Frequencies for Chlorohexadecyldimethylsilane

| Vibrational Mode | Typical Wavenumber (cm-1) | Technique |

|---|---|---|

| C-H Asymmetric Stretch (CH2) | ~2920 | FTIR, Raman |

| C-H Symmetric Stretch (CH2) | ~2850 | FTIR, Raman |

| Si-O-Si Stretch | ~1000-1100 | FTIR |

Thin Film Thickness and Refractive Index Determination (e.g., Ellipsometry)

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films. film-sense.compurdue.eduresearchgate.net For chlorohexadecyldimethylsilane SAMs, which are typically only a few nanometers thick, ellipsometry is an extremely sensitive and accurate method for thickness determination. jawoollam.com

By modeling the experimental data, the thickness of the organic layer can be calculated with sub-nanometer precision. film-sense.com The refractive index obtained from the model provides further confirmation of the presence of the organic film and can give an indication of its density. Spectroscopic ellipsometry, which measures these properties over a range of wavelengths, can provide even more robust and reliable results. purdue.edu

Structural Characterization of Organized Assemblies (e.g., X-ray Diffraction for Ordered Films)

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. For highly ordered self-assembled monolayers of chlorohexadecyldimethylsilane, grazing incidence X-ray diffraction (GIXD) can be used to probe the in-plane and out-of-plane structure of the film.

GIXD can provide information on the packing arrangement of the alkyl chains, their tilt angle with respect to the surface normal, and the lateral spacing between molecules. This level of structural detail is crucial for understanding how the molecular organization influences the macroscopic properties of the modified surface.

Contact Angle Goniometry for Surface Wettability Characterization

Contact Angle Goniometry is a straightforward yet powerful technique for characterizing the wettability of a surface. nih.gov It involves measuring the contact angle of a liquid droplet, typically water, on the surface. nih.gov Surfaces modified with chlorohexadecyldimethylsilane are expected to be hydrophobic, exhibiting high water contact angles.

The static contact angle provides a measure of the surface energy. Advancing and receding contact angles can also be measured to assess the contact angle hysteresis, which gives information about surface heterogeneity and roughness. A low contact angle hysteresis is indicative of a smooth and chemically homogeneous surface. The modification of surfaces with chlorohexadecyldimethylsilane significantly reduces the surface free energy, leading to the observed hydrophobicity. researchgate.netchemicalindustryjournal.co.uk

Table 4: Typical Contact Angle Data for Surfaces Modified with Chlorohexadecyldimethylsilane

| Surface | Water Contact Angle (°) | Surface Character |

|---|---|---|

| Unmodified Silicon Wafer | < 30 | Hydrophilic |

| Chlorohexadecyldimethylsilane Modified Silicon Wafer | > 100 | Hydrophobic |

Future Research Directions and Emerging Paradigms in Chlorohexadecyldimethylsilane Chemistry

Development of Novel Catalytic Systems Utilizing Silane-Functionalized Supports

The functionalization of solid supports with organosilanes like chlorohexadecyldimethylsilane is a promising avenue for creating novel heterogeneous catalysts. The long hexadecyl chain can create a specific microenvironment around the catalytic center, potentially influencing reaction selectivity and efficiency.

Future research will likely focus on:

Tailoring Support Properties: The covalent attachment of chlorohexadecyldimethylsilane to supports like silica (B1680970), titania, or even polymeric resins can modify their surface properties, such as hydrophobicity. nih.gov This can enhance the interaction with nonpolar reactants and facilitate product separation. unisil.pl

Immobilization of Homogeneous Catalysts: The silane (B1218182) group can act as a linker to immobilize transition metal complexes, transforming homogeneous catalysts into more stable and recyclable heterogeneous systems. nih.govnih.gov This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysis.

Bifunctional Catalysts: The development of bifunctional catalysts, where the silane-modified support not only provides a scaffold but also participates in the catalytic cycle, is an emerging area. For instance, the basicity of amine-functionalized silanes can be harnessed in conjunction with a metal center to promote specific reactions. mdpi.com

Table 1: Potential Catalytic Applications of Chlorohexadecyldimethylsilane-Functionalized Supports

| Catalytic Application | Role of Chlorohexadecyldimethylsilane | Potential Advantages |

| Selective Hydrogenation | Creates a hydrophobic environment around the active metal center. | Enhanced selectivity for specific double or triple bonds in complex molecules. |

| Oxidation Reactions | Modulates the accessibility of the catalytic site to oxidizing agents. | Improved control over oxidation states and prevention of over-oxidation. |

| C-C Coupling Reactions | Facilitates reactant concentration at the catalytic site and product diffusion. | Increased reaction rates and yields in reactions like Suzuki or Heck coupling. |

Exploration of Chlorohexadecyldimethylsilane in Advanced Separation Technologies

The distinct hydrophobic nature of the hexadecyl chain makes chlorohexadecyldimethylsilane an excellent candidate for modifying surfaces in various separation technologies.

Key research areas include:

Chromatography: Chlorohexadecyldimethylsilane can be used to create highly nonpolar stationary phases for reversed-phase high-performance liquid chromatography (HPLC). These phases would be particularly effective for separating nonpolar analytes from complex mixtures. The long alkyl chain provides strong hydrophobic interactions, leading to excellent retention and resolution.

Solid-Phase Extraction (SPE): Silane-modified sorbents can be employed for the selective extraction and preconcentration of nonpolar compounds from aqueous samples. This is crucial for environmental analysis, food safety testing, and clinical diagnostics.

Membrane Technology: Surface modification of filtration membranes with chlorohexadecyldimethylsilane can alter their wetting properties, potentially leading to improved performance in applications like membrane distillation or the separation of oil-water emulsions.

Integration with Additive Manufacturing for Customized Material Properties

Additive manufacturing, or 3D printing, offers unprecedented opportunities to create complex structures with tailored properties. The surface modification of 3D-printed objects is a critical area of research to enhance their functionality.

Future research directions involving chlorohexadecyldimethylsilane in this field include:

Surface Hydrophobization: Applying a coating of chlorohexadecyldimethylsilane to 3D-printed parts made from materials like polylactic acid (PLA) can render their surfaces highly hydrophobic. mdpi.comresearchgate.net This can be beneficial for creating water-repellent devices, microfluidic chips with controlled fluid flow, and biomedical implants with reduced biofouling. byu.edunih.govnih.gov

Improving Biocompatibility: While the long alkyl chain itself is non-polar, the silane group can be used as a platform for further functionalization. For example, after initial surface modification with chlorohexadecyldimethylsilane, subsequent chemical reactions could introduce biocompatible moieties to improve the interaction of 3D-printed scaffolds with biological systems.

Enhanced Mechanical Properties: In some cases, the covalent attachment of silanes to the surface of 3D-printed objects can improve the interfacial adhesion between different layers or components, leading to enhanced mechanical strength and durability. researchgate.net

Sustainable Synthesis and Application Strategies for Organosilanes

The development of greener and more sustainable methods for the synthesis and application of organosilanes is a critical goal for the chemical industry.

Future research in this area will likely focus on:

Alternative Synthetic Routes: The traditional Müller-Rochow process for producing organochlorosilanes is energy-intensive and uses chlorinated reagents. mdpi.comresearchgate.net Research into alternative, chlorine-free synthetic pathways, such as the direct synthesis from silicon and alcohols or the use of boron-based reagents, is gaining traction. researchgate.netnih.gov

Catalytic Dehydrocoupling: The catalytic dehydrocoupling of silanes and amines presents a more sustainable route to Si-N bond formation, producing only hydrogen as a byproduct and avoiding the generation of ammonium (B1175870) salt waste associated with traditional methods using chlorosilanes. rsc.org

Renewable Feedstocks: Exploring the use of renewable resources to derive the alkyl portion of the silane molecule could significantly reduce the environmental footprint of organosilane production.

Multiscale Modeling Integration with Experimental Research for Enhanced Understanding

The combination of computational modeling and experimental work is a powerful approach to accelerate the discovery and optimization of new materials and processes.

For chlorohexadecyldimethylsilane, multiscale modeling can provide valuable insights into:

Surface Interactions: Molecular dynamics (MD) simulations can be used to model the self-assembly of chlorohexadecyldimethylsilane molecules on different substrates, predicting the structure and properties of the resulting monolayer. nih.gov This can help in designing surfaces with specific wetting and adhesive characteristics.

Catalytic Mechanisms: Quantum mechanics (QM) calculations can elucidate the electronic effects of the silane-functionalized support on the catalytic center, providing a deeper understanding of the reaction mechanism and helping to design more efficient catalysts. acs.org

Material Properties: By combining different modeling techniques across various length and time scales, from the atomic to the continuum level, researchers can predict the macroscopic properties of materials incorporating chlorohexadecyldimethylsilane, such as their mechanical strength, thermal stability, and transport properties. dierk-raabe.comethz.ch

Q & A

Q. How can synergistic effects between Silane, chlorohexadecyldimethyl- and other silanes be systematically evaluated?

- Methodological Answer :

- Combinatorial Screening : Use DoE (Design of Experiments) to test binary/ternary silane mixtures.

- Surface Energy Analysis : Compare wettability and adhesion forces via AFM colloidal probes.

- Molecular Dynamics Simulations : Model interfacial interactions to predict synergies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.